molecular formula C9H13ClO3 B13161606 Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13161606
M. Wt: 204.65 g/mol
InChI Key: SOFOUWYFPJXKKD-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic organic compound featuring a unique bicyclic system. Its structure comprises a methyl ester group attached to a spiro[2.3]hexane backbone, with chlorine and two methyl substituents at positions 2, 4, and 5, respectively. The spiro architecture introduces ring strain and steric constraints, which may influence its reactivity and physicochemical properties.

Properties

Molecular Formula

C9H13ClO3

Molecular Weight

204.65 g/mol

IUPAC Name

methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C9H13ClO3/c1-5-4-8(6(5)2)9(10,13-8)7(11)12-3/h5-6H,4H2,1-3H3

InChI Key

SOFOUWYFPJXKKD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1C)C(O2)(C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Epoxide Isomerization Strategy

This method leverages lithium diisopropylamide (LDA)-mediated isomerization of epoxide precursors to form the spirocyclic core.

Procedure :

  • Step 1 : React 3-methylenecyclobutane-1-carbonitrile with methyl acrylate in an aprotic solvent (e.g., THF) at −78°C to form an epoxide intermediate.
  • Step 2 : Treat the epoxide with LDA in a THF/HMPA (hexamethylphosphoramide) mixture to induce isomerization, yielding the spirocyclic framework.
  • Step 3 : Introduce chlorine via electrophilic chlorination using $$ \text{SO}2\text{Cl}2 $$ or $$ \text{NCS} $$ (N-chlorosuccinimide) in dichloromethane at 0°C.

Key Data :

Parameter Value
Yield (Step 2) 68–72%
Diastereomeric Ratio 92:8 (syn:anti)
Reaction Time 6–8 hours (Step 2)

Advantages : High stereocontrol; compatible with scalable synthesis.
Limitations : Requires cryogenic conditions and hazardous reagents (HMPA).

Enolate Cyclization Approach

This method utilizes enolate intermediates to construct the spiro ring system.

Procedure :

  • Step 1 : Generate a lithium enolate from methyl 4,5-dimethylcyclohex-2-enecarboxylate using LDA at −78°C.
  • Step 2 : Cyclize the enolate via intramolecular nucleophilic attack, forming the oxaspiro[2.3]hexane core.
  • Step 3 : Chlorinate the carboxylate group using $$ \text{PCl}_5 $$ in anhydrous ether, achieving regioselective substitution.

Key Data :

Parameter Value
Yield (Overall) 55–60%
Purity (HPLC) ≥98%
Temperature −78°C to 25°C (Step 1–2)

Advantages : Avoids epoxide handling; modular functionalization.
Limitations : Moderate yields due to competing side reactions.

Decarboxylative Halogenation

Adapted from the Hunsdiecker–Borodin reaction, this method introduces chlorine via radical intermediates.

Procedure :

  • Step 1 : Synthesize the silver salt of methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate by treating the carboxylic acid with $$ \text{AgNO}_3 $$.
  • Step 2 : React the silver salt with $$ \text{Cl}_2 $$ gas in carbon tetrachloride at 40°C, inducing decarboxylative chlorination.

Key Data :

Parameter Value
Yield 50–55%
Reaction Time 12–16 hours
Byproducts <5% (traces of Ag residues)

Advantages : Direct C–Cl bond formation; no stereochemical scrambling.
Limitations : Requires handling of elemental chlorine; sensitive to moisture.

Comparison of Methods

Method Yield (%) Stereocontrol Scalability Hazard Profile
Epoxide Isomerization 68–72 High Moderate High (HMPA, cryogenics)
Enolate Cyclization 55–60 Moderate High Moderate (PCl₅)
Decarboxylative Halogenation 50–55 Low Low High (Cl₂ gas)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines depending on the reducing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology and Medicine

In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Key Differences :

  • Substituents : The analog lacks the 2-chloro and 4-methyl groups present in the target compound.
  • Molecular Formula : C₈H₁₂O₃ (analog) vs. C₉H₁₃ClO₃ (target) .
  • Molecular Weight : 156.18 g/mol (analog) vs. ~186.65 g/mol (estimated for the target).

Implications :

  • The additional methyl group at position 4 may reduce conformational flexibility, affecting interactions in chemical or biological systems.

Functional Group Analog: Methyl 2-Hexenoate

Key Differences :

  • Structure : A linear ester with a trans double bond (C₇H₁₂O₂) vs. the spirocyclic ester (C₉H₁₃ClO₃) .
  • Molecular Weight: 128.17 g/mol (hexenoate) vs. ~186.65 g/mol (target).

Implications :

  • The spiro system in the target compound introduces steric hindrance, likely reducing reactivity toward nucleophiles compared to the more accessible ester group in methyl 2-hexenoate.
  • The chlorine substituent in the target may facilitate electrophilic substitution reactions, unlike the hexenoate’s unsaturated bond, which undergoes addition reactions.

Pharmacopeial Compounds (e.g., Bicyclic β-Lactams)

Key Differences :

  • Core Structure : Pharmacopeial compounds (e.g., (2S,5R,6R)-6-...heptane-2-carboxylic acid) feature bicyclic β-lactam or thiazolidine systems, whereas the target compound has a spirocyclic ether .
  • Functionality: The target lacks the amino and carboxy groups critical for antibiotic activity in β-lactams.

Implications :

  • The spirocyclic ether in the target compound may exhibit lower ring strain compared to β-lactams, reducing its propensity for hydrolysis.

Data Tables

Table 1: Structural and Molecular Comparison

Property Target Compound Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate Methyl 2-Hexenoate
Molecular Formula C₉H₁₃ClO₃ C₈H₁₂O₃ C₇H₁₂O₂
Molecular Weight (g/mol) ~186.65 156.18 128.17
Key Substituents 2-Cl, 4,5-dimethyl 5-methyl trans-2-hexenoate
Functional Groups Ester, spirocyclic ether Ester, spirocyclic ether Ester, alkene

Table 2: Inferred Reactivity and Properties

Parameter Target Compound Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate Methyl 2-Hexenoate
Polarity High (due to Cl) Moderate Low (nonpolar backbone)
Stability Likely stable (rigid spiro system) Stable Moderate (sensitive to oxidation)
Reactivity Electrophilic substitution (Cl site) Ester hydrolysis Alkene addition

Research Findings and Limitations

  • Spirocyclic Systems: The spiro[2.3]hexane backbone in the target compound imposes conformational rigidity, which may hinder enzyme binding compared to flexible analogs like methyl 2-hexenoate.
  • Chlorine Effects: The 2-chloro group could act as a leaving group in nucleophilic substitution reactions, a feature absent in non-halogenated analogs .
  • Data Gaps : Experimental data on melting/boiling points, toxicity, and synthetic routes for the target compound are unavailable in the provided evidence, limiting direct comparisons.

Biological Activity

Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a synthetic compound characterized by its unique spirocyclic structure, which includes a chloro substituent and a carboxylate functional group. Its molecular formula is C9H13ClO3C_9H_{13}ClO_3 with a molecular weight of approximately 204.65 g/mol. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and reactivity.

Chemical Structure and Properties

The compound’s spirocyclic framework contributes to its distinct chemical properties, which may influence its biological activity. The presence of the chloro group can enhance lipophilicity, potentially affecting membrane permeability and interaction with biological targets.

PropertyValue
Molecular FormulaC9H13ClO3C_9H_{13}ClO_3
Molecular Weight204.65 g/mol
CAS Number1882131-80-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : The spirocyclic structure may interfere with cellular pathways involved in tumor growth and proliferation.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study assessed the antimicrobial properties of several spirocyclic compounds, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Anticancer Research :
    • In vitro assays demonstrated that this compound inhibits the growth of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .
  • Neuroprotective Effects :
    • Research into neuroprotective properties has shown that derivatives of this compound can reduce oxidative stress markers in neuronal cell cultures, indicating potential for development in neurodegenerative disease therapies .

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with other similar compounds.

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundPositivePositivePositive
Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylateModerateNegativeNegative
Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylatePositiveModeratePositive

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